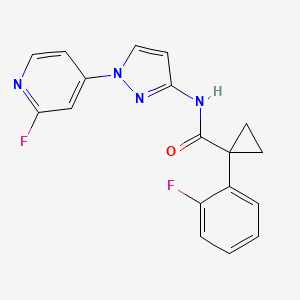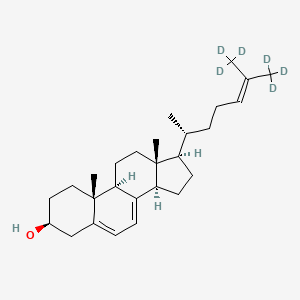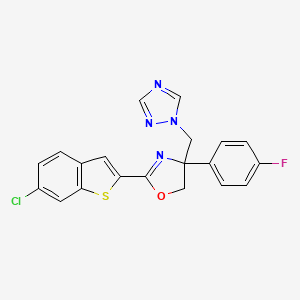
Antifungal agent 25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal Agent 25 is a synthetic compound known for its potent antifungal properties. It is primarily used to combat fungal infections in both clinical and agricultural settings. The compound works by disrupting the cell membrane of fungi, leading to cell death and the subsequent eradication of the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 25 involves a multi-step chemical process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale chemical reactors. The process is optimized to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and pH are meticulously controlled. The final product is then purified using techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, acids, bases, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Antifungal Agent 25 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the effects of antifungal treatments on cellular processes.
Medicine: Investigated for its potential in treating fungal infections in humans and animals, including resistant strains.
Industry: Utilized in agriculture to protect crops from fungal infections, thereby improving yield and quality.
Mechanism of Action
Antifungal Agent 25 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity. This leads to increased membrane permeability, causing essential cell contents to leak out, ultimately resulting in cell death. The compound may also interfere with other cellular processes, such as DNA synthesis and enzyme activity, further enhancing its antifungal efficacy.
Comparison with Similar Compounds
Polyenes: Such as amphotericin B, which also target ergosterol in the fungal cell membrane.
Azoles: Including fluconazole and itraconazole, which inhibit ergosterol synthesis.
Echinocandins: Like caspofungin, which inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.
Allylamines: Such as terbinafine, which inhibit squalene epoxidase, an enzyme involved in ergosterol synthesis.
Uniqueness: Antifungal Agent 25 is unique in its dual mechanism of action, targeting both the cell membrane and other cellular processes. This dual action makes it particularly effective against a broad spectrum of fungal species, including those resistant to other antifungal agents.
Properties
Molecular Formula |
C20H14ClFN4OS |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-(6-chloro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C20H14ClFN4OS/c21-15-4-1-13-7-18(28-17(13)8-15)19-25-20(10-27-19,9-26-12-23-11-24-26)14-2-5-16(22)6-3-14/h1-8,11-12H,9-10H2 |
InChI Key |
KTOAMCQQWXLGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC3=C(S2)C=C(C=C3)Cl)(CN4C=NC=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
aniline](/img/structure/B12428747.png)
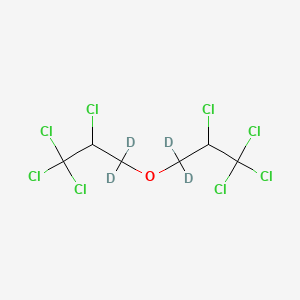
![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
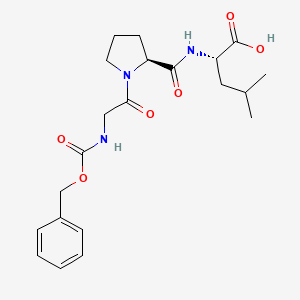
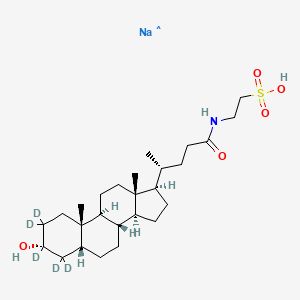
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)

